2-Chloro-3,6-difluorobenzamide
Description
2-Chloro-3,6-difluorobenzamide (CAS No. 261762-40-7, molecular formula C₇H₄ClF₂NO, molecular weight 191.56 g/mol) is a fluorinated benzamide derivative characterized by chloro and difluoro substituents at the 2-, 3-, and 6-positions of the benzene ring. This compound is primarily utilized in pharmaceutical and agrochemical research due to its unique electronic and steric properties imparted by the halogen and fluorine substituents . Its synthesis typically involves halogenation and amidation steps, though specific protocols are proprietary or detailed in restricted industrial patents .
Properties
IUPAC Name |
2-chloro-3,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFUJEDMGQUCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378513 | |
| Record name | 2-Chloro-3,6-difluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-40-7 | |
| Record name | 2-Chloro-3,6-difluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3,6-difluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,6-difluorobenzamide typically involves the reaction of 2-chloro-3,6-difluorobenzoic acid with ammonia or an amine under suitable conditions. One common method involves heating 2-chloro-3,6-difluorobenzoic acid with trichlorophosphate (POCl3) at 95°C for 2 hours, followed by treatment with potassium carbonate in water and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,6-difluorobenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-Chloro-3,6-difluorobenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the formation of chitin in insect larvae, making it useful in pest control applications . The compound targets the chitin biosynthetic pathway, disrupting the synthesis of this essential component in the exoskeleton of insects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Substituent Variations
The compound’s distinct substitution pattern differentiates it from other benzamide derivatives. Below is a comparative analysis with structurally related analogs:
Table 1: Comparison of 2-Chloro-3,6-difluorobenzamide with Selected Analogs
Key Observations:
Substituent Effects on Reactivity :
- The 2-chloro-3,6-difluoro substitution in the target compound enhances electrophilicity at the carbonyl carbon compared to nitro-substituted analogs like 2-chloro-3:5-dinitrobenzamide, which exhibits higher thermal stability (m.p. 284°C) due to strong electron-withdrawing nitro groups .
- Isomeric differences (e.g., 3-chloro-2,6-difluorobenzamide) significantly alter electronic distribution, impacting interactions in biological targets or crystallization behavior .
Scarcity of Trisubstituted Analogs: Evidence suggests a lack of trisubstituted benzamides (e.g., C₆CONHC₆ with three fluorines) for direct comparison, as noted in studies on N-(2,3-difluorophenyl)-2-fluorobenzamide . This underscores the uniqueness of di- and tetra-fluorinated derivatives like this compound.
Industrial Relevance :
- Fluorinated benzamides are critical in pesticide development. For example, cyfluthrin and lambda-cyhalothrin (containing 2-chloro-3,3,3-trifluoro-propenyl groups) share functional group similarities but differ in backbone complexity .
Biological Activity
2-Chloro-3,6-difluorobenzamide is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClFN
- Molecular Weight : Approximately 191.56 g/mol
- Structural Features : The compound features a benzene ring substituted with two fluorine atoms at the 3 and 6 positions, a chlorine atom at the 2 position, and an amide functional group. This unique substitution pattern is believed to enhance its biological activity compared to related compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Notably, it has been studied for its effectiveness against various strains of bacteria and fungi:
- Antibacterial Activity : In molecular docking studies, the compound has shown strong binding affinity to FtsZ protein, a critical target in bacterial cell division. It was found to be more effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), compared to non-fluorinated analogs .
- Antifungal Activity : In vitro studies have demonstrated moderate to good antifungal activities against several fungal species. The synthesized derivatives of this compound displayed varying degrees of effectiveness.
The mechanism by which this compound exerts its biological effects involves several interactions at the molecular level:
- Hydrophobic Interactions : The fluorine atoms contribute to hydrophobic interactions with key residues in the allosteric pocket of target proteins like FtsZ. This enhances binding affinity and specificity .
- Hydrogen Bonding : The carboxamide group forms hydrogen bonds with amino acid residues in the binding site, which is crucial for the inhibition of bacterial growth .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,6-Difluorobenzamide | CHFN | Lacks chlorine; primarily used in pharmaceuticals. |
| Diflubenzuron | CHClFN | Broader spectrum insecticide; multiple functional groups. |
| 4-Chloro-3-fluorobenzamide | CHClF | Different substitution pattern; potential herbicide. |
The presence of both chlorine and fluorine substitutions in this compound distinguishes it from these analogs and may enhance its biological activity through unique electronic effects.
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
Strain Type MIC (µg/mL) Reference strain (ATCC29213) 64 Methicillin-resistant (SF8300) 32 Daptomycin-resistant (ST20171643) 16 -
Synthesis of Derivatives :
- Research involved synthesizing novel benzoylurea derivatives using this compound as a starting material. Some derivatives showed promising antifungal activity against pathogenic fungi.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
